[5-methyl-2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-yl] 4-methylbenzenesulfonate
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Overview
Description
[5-methyl-2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-yl] 4-methylbenzenesulfonate is a complex organic compound with a unique structure that combines quinoline and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-methyl-2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-yl] 4-methylbenzenesulfonate typically involves multiple steps. The initial step often includes the formation of the quinoline core, followed by the introduction of the nitrophenyl and ethenyl groups. The final step involves the sulfonation to attach the 4-methylbenzenesulfonate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. The use of packed-bed reactors and optimization of reaction parameters, such as catalyst loading and oxygen flow rate, can significantly improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[5-methyl-2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-yl] 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a critical role in determining the reaction’s outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amino-substituted quinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, [5-methyl-2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-yl] 4-methylbenzenesulfonate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a fluorescent probe due to its potential fluorescence properties. It can help in studying cellular processes and detecting specific biomolecules.
Medicine
In medicine, the compound’s derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and dyes, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which [5-methyl-2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-yl] 4-methylbenzenesulfonate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
[5-methyl-2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-yl] 4-methylbenzenesulfonate is unique due to its combination of quinoline and sulfonate groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
IUPAC Name |
[5-methyl-2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-yl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5S/c1-17-7-13-21(14-8-17)33(30,31)32-24-16-9-18(2)22-15-12-20(26-25(22)24)11-10-19-5-3-4-6-23(19)27(28)29/h3-16H,1-2H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYYLAZRUMUXEO-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)C)C=CC(=N3)C=CC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)C)C=CC(=N3)/C=C/C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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